Benzoic acid, 2,6-dichloro-4-hydroxy-3,5-dimethoxy-
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Overview
Description
Benzoic acid, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- is a derivative of benzoic acid, characterized by the presence of two chlorine atoms, a hydroxyl group, and two methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- typically involves the chlorination of 4-hydroxy-3,5-dimethoxybenzoic acid. The reaction is carried out under controlled conditions using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the 2 and 6 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzoic acid, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Amino or thiol-substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the chlorine atoms can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate enzyme activity, disrupt microbial cell walls, and interfere with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-dimethoxybenzoic acid (Syringic acid): Lacks the chlorine atoms, making it less lipophilic and potentially less potent in certain applications.
2,4-Dichloro-3,5-dimethoxybenzoic acid: Similar structure but with different substitution pattern, leading to variations in chemical reactivity and biological activity.
Uniqueness
Benzoic acid, 2,6-dichloro-4-hydroxy-3,5-dimethoxy- is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
20624-96-8 |
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Molecular Formula |
C9H8Cl2O5 |
Molecular Weight |
267.06 g/mol |
IUPAC Name |
2,6-dichloro-4-hydroxy-3,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C9H8Cl2O5/c1-15-7-4(10)3(9(13)14)5(11)8(16-2)6(7)12/h12H,1-2H3,(H,13,14) |
InChI Key |
QBIVVENRSKQCDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1Cl)C(=O)O)Cl)OC)O |
Origin of Product |
United States |
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